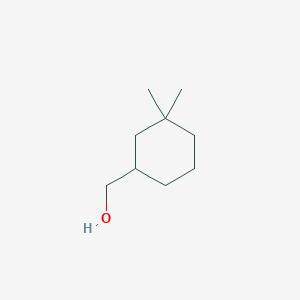

4-(Isopropylamino)-3-nitrobenzoic acid

Übersicht

Beschreibung

This typically includes the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).Wissenschaftliche Forschungsanwendungen

Metabolism and Excretion Studies

Research on related compounds, such as nitrobenzoic acid derivatives, has shed light on their metabolism and excretion pathways in biological systems. For example, a study examined the metabolism, excretion, and hepatic covalent binding of 2,4-dinitrotoluene in rats, highlighting the significant role of intestinal microflora in the appearance of reduced urinary metabolites and covalently bound material following administration. This suggests the importance of understanding the metabolic pathways of nitrobenzoic acid derivatives for their potential therapeutic applications (Rickert et al., 1981).

Neuroprotective Agents

Another area of research has focused on the synthesis and evaluation of nitrobenzoylalanine derivatives as inhibitors of key enzymes in the kynurenine pathway, which is implicated in several neurological disorders. The potent inhibition of kynurenine-3-hydroxylase by these compounds suggests their potential as neuroprotective agents. This line of research opens avenues for developing new treatments for neurological conditions by modulating the kynurenine pathway (Pellicciari et al., 1994).

Chemotherapeutic Activity

The chemotherapeutic potential of nitrobenzamide derivatives has also been explored. A study on 4-iodo-3-nitrobenzamide demonstrated its ability to induce cell death in tumor cells through metabolic reduction to the nitroso derivative. This research highlights the therapeutic potential of nitrobenzoic acid derivatives in cancer treatment, pointing towards their ability to selectively target tumor cells (Mendeleyev et al., 1995).

Neurotoxicity Attenuation

In the context of neurotoxicity, research has shown that compounds like 3-nitropropionic acid, which bear structural similarities to nitrobenzoic acid derivatives, can induce oxidative stress and neurotoxic effects. Studies on transgenic mice overexpressing copper/zinc superoxide dismutase have revealed an attenuation of neurotoxic effects, suggesting potential protective strategies against neurodegenerative diseases (Beal et al., 1995).

Gastroprotective Effects

The gastroprotective effects of compounds like gallic acid, which share functional groups with nitrobenzoic acid derivatives, have been investigated in the context of ethanol-induced gastric ulcers. These studies reveal the mechanisms involving antioxidative pathways and anti-apoptotic roles, indicating the potential of nitrobenzoic acid derivatives in treating gastrointestinal diseases (Zhou et al., 2020).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact, as well as appropriate safety precautions for handling and disposal.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthetic methods, new reactions, or new applications of the compound.

Please note that the availability of this information can vary widely depending on how extensively the compound has been studied. For less-studied compounds, some of this information may not be available. If you have a different compound or a more specific question about a particular aspect of a compound’s chemistry, I would be happy to try to help further!

Eigenschaften

IUPAC Name |

3-nitro-4-(propan-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6(2)11-8-4-3-7(10(13)14)5-9(8)12(15)16/h3-6,11H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPCSJZDHMGMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470936 | |

| Record name | 4-(isopropylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Isopropylamino)-3-nitrobenzoic acid | |

CAS RN |

284672-95-3 | |

| Record name | 4-(isopropylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

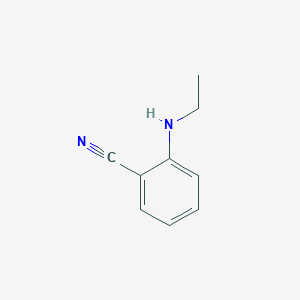

![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)